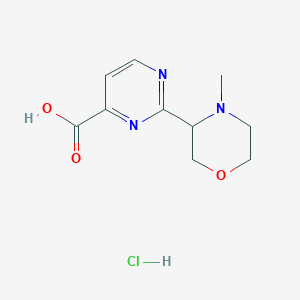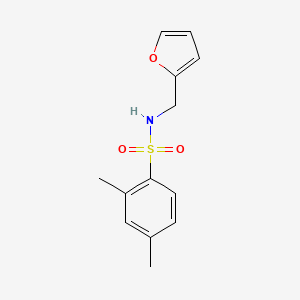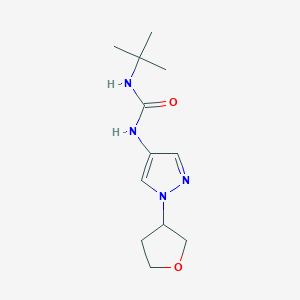
2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2230803-30-0 . It has a molecular weight of 259.69 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13N3O3.ClH/c1-13-4-5-16-6-8(13)9-11-3-2-7(12-9)10(14)15;/h2-3,8H,4-6H2,1H3,(H,14,15);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 259.69 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride is a derivative of pyrimidine, which plays a significant role in the synthesis of various biologically active compounds. Research on related compounds demonstrates the versatility of pyrimidine derivatives in synthesizing heterocyclic compounds with potential biological activities. For example, a study on the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids highlights the chemical adaptability of pyrimidine derivatives, further characterized as hydrochlorides among other salts (Grant, Seemann, & Winthrop, 1956). This research underlines the foundational role of pyrimidine derivatives in synthesizing structurally complex and functionally diverse compounds.
Structural Analysis and Interactions
Structural analysis and interaction studies of pyrimidine derivatives offer insights into their potential applications in designing compounds with specific biological activities. For instance, the crystal structure and interaction with DNA of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, were investigated, revealing its interaction with ctDNA by a groove mode of binding via hydrogen bonds (Zhang, Huang, Cai, Xu, & Sun, 2013). This example illustrates the potential for designing pyrimidine-based compounds that can interact with biological molecules in specific ways, opening avenues for therapeutic applications.
Antimicrobial and Biological Evaluation
The antimicrobial and biological evaluation of pyrimidine derivatives further underscores their significance in scientific research. A study on the synthesis and antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids demonstrates the compounds' significant to moderate antibacterial activity and promising antifungal activity (Shastri, 2019). This research highlights the therapeutic potential of pyrimidine derivatives in addressing microbial infections.
Nonlinear Optical Properties
Exploring the nonlinear optical (NLO) properties of pyrimidine derivatives reveals their potential applications in optoelectronics. A comparative study between DFT/TDDFT and experimental investigations on thiopyrimidine derivatives showed these compounds possess considerable NLO character, indicating their utility in optoelectronic applications (Hussain et al., 2020). Such studies open up new possibilities for utilizing pyrimidine derivatives in the development of materials for NLO applications.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H303, H313, H315, H319, H333, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that compounds with similar structures can bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Eigenschaften
IUPAC Name |
2-(4-methylmorpholin-3-yl)pyrimidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c1-13-4-5-16-6-8(13)9-11-3-2-7(12-9)10(14)15;/h2-3,8H,4-6H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERGTXWONNSOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C2=NC=CC(=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)
![2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970851.png)


![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)